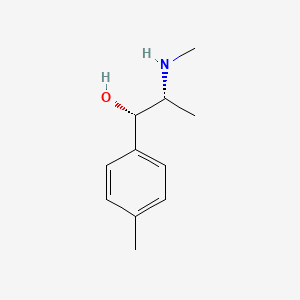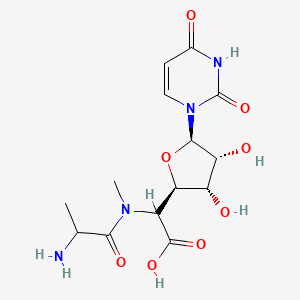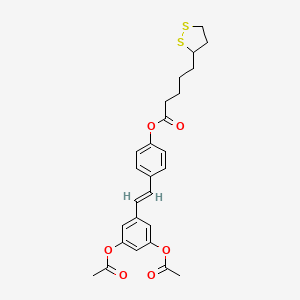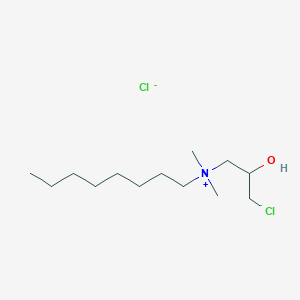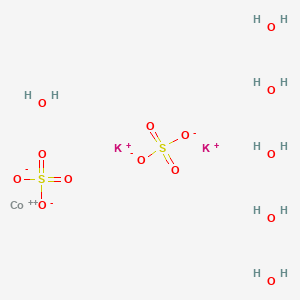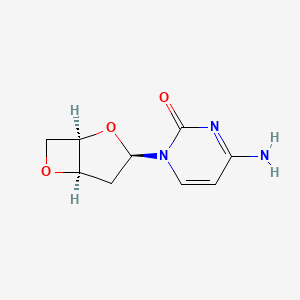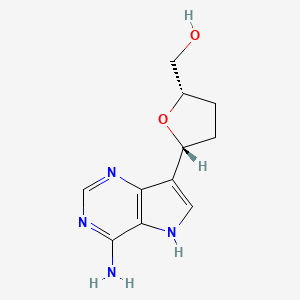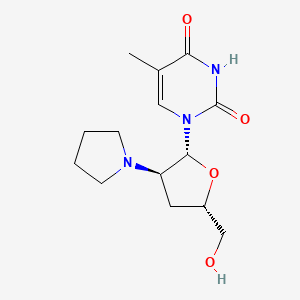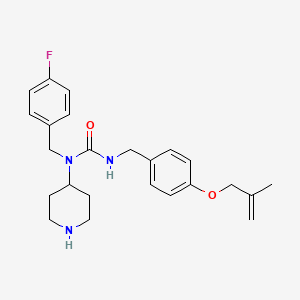
exo-Dehydro N-demethylpimavanserin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
exo-Dehydro N-demethylpimavanserin: is a metabolite of pimavanserin, a selective serotonin inverse agonist/antagonist primarily used in the treatment of Parkinson’s disease psychosis. This compound is characterized by its molecular formula C24H30FN3O2 and a molecular weight of 411.5123 .
Preparation Methods
The synthesis of exo-Dehydro N-demethylpimavanserin involves multiple steps starting from commercially available precursors. One of the synthetic routes for pimavanserin tartrate, a related compound, involves a five-step synthesis starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine . The process includes:
Formation of intermediates: Conversion of 4-hydroxybenzaldehyde to an ether intermediate.
Coupling reactions: Coupling with (4-fluorophenyl)methanamine.
Purification: Achieving high purity through recrystallization and other purification techniques.
Chemical Reactions Analysis
exo-Dehydro N-demethylpimavanserin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
exo-Dehydro N-demethylpimavanserin has several scientific research applications:
Chemistry: Used as a reference compound in the study of serotonin receptor interactions.
Biology: Investigated for its role in modulating neurotransmitter systems.
Medicine: Explored for potential therapeutic effects in neuropsychiatric disorders.
Industry: Utilized in the development of new pharmacological agents targeting serotonin receptors.
Mechanism of Action
The mechanism of action of exo-Dehydro N-demethylpimavanserin involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. As an inverse agonist/antagonist, it modulates the activity of these receptors, leading to therapeutic effects without significant dopaminergic activity .
Comparison with Similar Compounds
Similar compounds to exo-Dehydro N-demethylpimavanserin include:
Pimavanserin: The parent compound, used for treating Parkinson’s disease psychosis.
Clozapine: An atypical antipsychotic with similar serotonin receptor activity.
Quetiapine: Another antipsychotic with serotonin receptor modulation properties.
This compound is unique due to its specific interaction profile with serotonin receptors and its role as a metabolite of pimavanserin.
Properties
CAS No. |
2211053-24-4 |
|---|---|
Molecular Formula |
C24H30FN3O2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylprop-2-enoxy)phenyl]methyl]-1-piperidin-4-ylurea |
InChI |
InChI=1S/C24H30FN3O2/c1-18(2)17-30-23-9-5-19(6-10-23)15-27-24(29)28(22-11-13-26-14-12-22)16-20-3-7-21(25)8-4-20/h3-10,22,26H,1,11-17H2,2H3,(H,27,29) |
InChI Key |
CEXVIZAGOILYCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


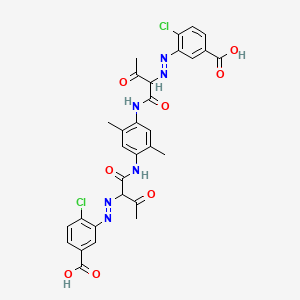
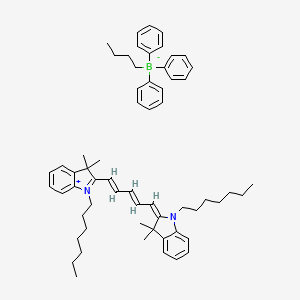
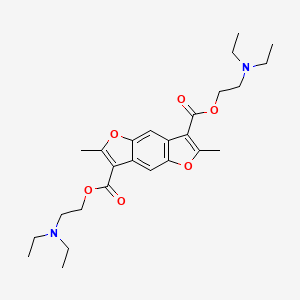
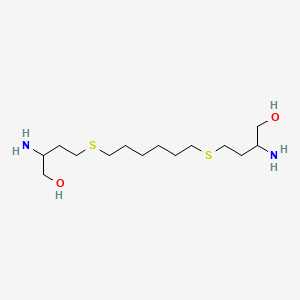
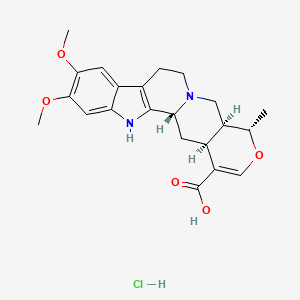
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
